methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)propanoate
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Overview
Description
methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)propanoate is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound belongs to the class of chromen derivatives, which are known for their diverse biological activities.
Preparation Methods
The synthesis of methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)propanoate involves multiple steps. One common synthetic route includes the reaction of 2,3-dihydro-1,4-benzodioxin-6-ylamine with appropriate chromen derivatives under controlled conditions. The reaction typically requires the use of solvents such as N,N-dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the formation of the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in the formation of alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role as an enzyme inhibitor or as a lead compound for drug development.
Mechanism of Action
The mechanism of action of methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)propanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For example, it may inhibit the activity of cholinesterase enzymes, which are involved in neurotransmission .
Comparison with Similar Compounds
methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-4H-chromen-7-yl)oxy)propanoate can be compared with other similar compounds, such as:
Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate: This compound has a similar chromen structure but with different substituents, leading to variations in its chemical and biological properties.
Methyl {[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-6-ethyl-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate:
Properties
IUPAC Name |
methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-oxo-6-propylchromen-7-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24O7/c1-4-5-16-10-17-21(12-20(16)31-14(2)24(26)27-3)30-13-18(23(17)25)15-6-7-19-22(11-15)29-9-8-28-19/h6-7,10-14H,4-5,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXQKHJXHGYMXRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC2=C(C=C1OC(C)C(=O)OC)OC=C(C2=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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